amino}propanoic acid CAS No. 2108754-40-9](/img/structure/B6309216.png)
3-{[(Tert-butoxy)carbonyl](cycloheptyl)amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cycloheptyl group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the protected amino acid.
Final Product Formation: The final product, 3-{(Tert-butoxy)carbonylamino}propanoic acid, is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during chemical reactions and can be selectively removed under acidic conditions . This allows for the controlled synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
- 3-(tert-Butoxycarbonyl-cyclohexyl-amino)-propionic acid ethyl ester
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of peptides and other complex molecules, offering different reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
3-[cycloheptyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(11-10-13(17)18)12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZPSVVKDQIRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
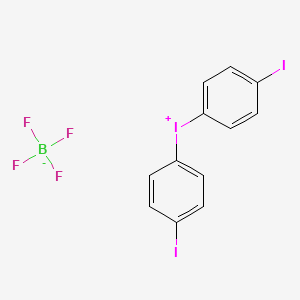
![(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate](/img/structure/B6309150.png)
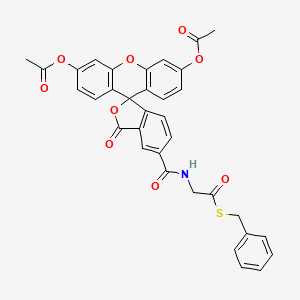
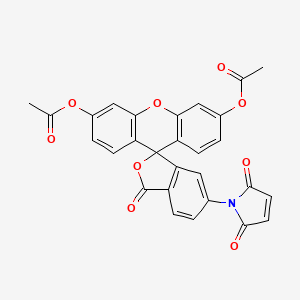
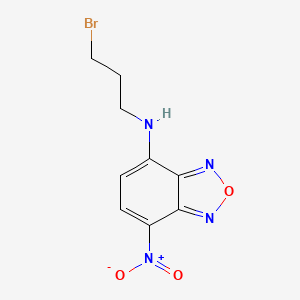
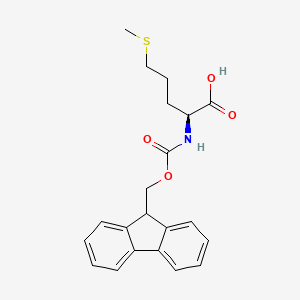
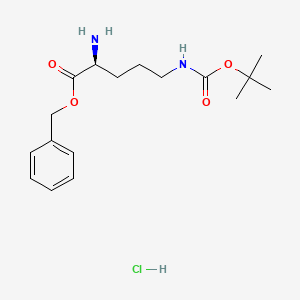
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
![3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoicacid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(Tert-butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)
